molecular formula C12H13N3O2 B2752710 methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate CAS No. 1986459-07-7

methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate

Cat. No.: B2752710
CAS No.: 1986459-07-7
M. Wt: 231.255
InChI Key: LKALLKVSFRFVEP-UHFFFAOYSA-N
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Description

Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by a methyl ester group at position 5 of the imidazole ring and a benzylamine moiety at position 2. This compound belongs to a class of nitrogen-containing heterocycles, which are widely studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name

methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)9-7-14-11(15-9)10(13)8-5-3-2-4-6-8/h2-7,10H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKALLKVSFRFVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. It may also interact with cellular receptors and modulate signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

Compound Substituents Molecular Weight Key Features
Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate (Target) 2: Amino(phenyl)methyl; 5: Methyl ester 289.29 g/mol Hydrogen-bond donor (NH), aromatic π-system, moderate lipophilicity
Olmesartan Medoxomil (CAS 144689-63-4) 5: (5-Methyl-2-oxo-dioxolyl)methyl ester; 4: 2-Hydroxypropyl; Tetrazole moiety 558.59 g/mol Angiotensin II antagonist; hydrolyzed to active metabolite; high bioavailability
Methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (CAS 5377-20-8) 1: Phenylethyl; 5: Methyl ester 244.28 g/mol Steric hindrance at N1; used as an anesthetic (metomidate)
2-(Amino(2-methoxyphenyl)methyl)-1H-imidazole-5-carboxylic acid (CAS 1344688-03-4) 2: Amino(2-methoxyphenyl)methyl; 5: Carboxylic acid 289.30 g/mol Enhanced solubility due to carboxylic acid; methoxy group alters electronic density
Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS 131020-36-5) Fused benzene-imidazole core; 1: Methyl; 5: Methyl ester 204.21 g/mol Increased aromaticity; potential for π-π stacking interactions

Hydrogen-Bonding and Crystallography

  • The amino(phenyl)methyl group in the target compound forms intramolecular N–H···O hydrogen bonds (S(6) motif), stabilizing its conformation .
  • In contrast, Olmesartan Medoxomil’s crystal structure reveals intermolecular C–H···O and N–H···N bonds, contributing to its stability in solid formulations .

Biological Activity

Methyl 2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological activities. The molecular formula is C12_{12}H14_{14}N4_{4}O2_2, with a molar mass of approximately 250.26 g/mol. The presence of the imidazole moiety contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole, including this compound, exhibit notable antimicrobial properties. For instance, Jain et al. evaluated the antibacterial activity of various imidazole derivatives against Gram-positive and Gram-negative bacteria using the cylinder wells diffusion method. The results indicated significant zones of inhibition, suggesting potential use as antimicrobial agents.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
1a (50 µg/mL)S. aureus: 23.09
1b (150 µg/mL)E. coli: 42.85
1c (50 µg/mL)B. subtilis: 19.04
1d (150 µg/mL)B. megaterium: 38.09

These findings highlight the compound's potential as an effective antimicrobial agent against various pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives have also been extensively studied. Compounds similar to this compound showed inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Table 2: COX Inhibition by Imidazole Derivatives

CompoundIC50 (µM) COX-1IC50 (µM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12

The data indicate that certain derivatives possess selective inhibition against COX-2, which may lead to reduced side effects compared to non-selective NSAIDs .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of imidazole derivatives:

  • Antimicrobial Resistance : A study by Rawat et al. focused on developing compounds to combat metronidazole-resistant strains of Helicobacter pylori. Compounds synthesized showed promising antibacterial activity against both sensitive and resistant strains .
  • Synthesis and Evaluation : Researchers synthesized various imidazole derivatives and evaluated their biological activities through in vitro assays, demonstrating their potential as therapeutic agents for infections and inflammatory diseases.

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